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molecular formula C7H12N2 B1275095 3-(1H-Pyrrol-1-YL)propan-1-amine CAS No. 60794-90-3

3-(1H-Pyrrol-1-YL)propan-1-amine

Cat. No. B1275095
M. Wt: 124.18 g/mol
InChI Key: CNRYJJXBFLHSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897399

Procedure details

Similarly prepared according to procedure given in Example 1 is the compound of formula I wherein R1, R2 and R3 represent hydrogen, n represents the integer 1, m represents the integer 3 and Het represents ##STR20## and wherein the cyclohexane and pyrrolidone rings are cis fused, m.p. 78°-79°, starting with 1,3-diaminopropane so as to obtain 3-(1-pyrrolyl)-propylamine which is then condensed with ethyl cyclohexanone-2-acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[NH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[CH2:8]1[CH2:13]CC[CH2:10][CH2:9]1>>[N:3]1([CH2:4][CH2:5][CH2:6][NH2:7])[CH:10]=[CH:9][CH:8]=[CH:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similarly prepared

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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